molecular formula C11H9NO4 B10838376 (8-Hydroxy-2-oxo-2H-quinolin-1-yl)-acetic acid

(8-Hydroxy-2-oxo-2H-quinolin-1-yl)-acetic acid

Cat. No.: B10838376
M. Wt: 219.19 g/mol
InChI Key: YRQSYBRKGTYSAL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8-Hydroxy-2-oxo-2H-quinolin-1-yl)-acetic acid typically involves the reaction of 8-hydroxyquinoline with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

(8-Hydroxy-2-oxo-2H-quinolin-1-yl)-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(8-Hydroxy-2-oxo-2H-quinolin-1-yl)-acetic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to chelate metal ions.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (8-Hydroxy-2-oxo-2H-quinolin-1-yl)-acetic acid involves its ability to chelate metal ions. The hydroxyl and carbonyl groups in the compound can coordinate with metal ions, forming stable complexes. This chelation ability is particularly useful in biological systems where metal ion regulation is crucial . The compound can also interact with various enzymes and proteins, affecting their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(8-Hydroxy-2-oxo-2H-quinolin-1-yl)-acetic acid is unique due to the presence of both the hydroxyl and acetic acid moieties, which enhance its chelation ability and reactivity. This dual functionality makes it a versatile compound for various applications in chemistry, biology, and medicine .

Properties

Molecular Formula

C11H9NO4

Molecular Weight

219.19 g/mol

IUPAC Name

2-(8-hydroxy-2-oxoquinolin-1-yl)acetic acid

InChI

InChI=1S/C11H9NO4/c13-8-3-1-2-7-4-5-9(14)12(11(7)8)6-10(15)16/h1-5,13H,6H2,(H,15,16)

InChI Key

YRQSYBRKGTYSAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)O)N(C(=O)C=C2)CC(=O)O

Origin of Product

United States

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